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  • Product: 2-(3-Bromo-phenoxy)-phenylamine

Core Science & Biosynthesis

Foundational

Technical Guide: 2-(3-Bromophenoxy)aniline (CID 28401734)

This in-depth technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-(3-Bromophenoxy)aniline (PubChem CID 28401734).[1] A Privileged Diaryl Ether Scaffold for Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 2-(3-Bromophenoxy)aniline (PubChem CID 28401734).[1]

A Privileged Diaryl Ether Scaffold for Medicinal Chemistry

Executive Summary

2-(3-Bromophenoxy)aniline (CAS: 1019442-00-2) acts as a critical intermediate in the synthesis of bioactive diaryl ethers. Structurally, it consists of an aniline moiety linked via an ether bridge to a meta-brominated phenyl ring.[1] This "vicinal diaryl" architecture is a privileged scaffold in drug discovery, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals.[1]

For researchers, this molecule offers two distinct vectors for diversification:

  • The Primary Amine (-NH₂): Available for amide coupling, sulfonylation, or heterocyclization (e.g., into dibenzoxazepines).[1]

  • The Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature & Identifiers
ParameterData
IUPAC Name 2-(3-Bromophenoxy)aniline
PubChem CID 28401734
CAS Number 1019442-00-2
Molecular Formula C₁₂H₁₀BrNO
SMILES C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Br
InChI Key DUOANANYKYXIQY-UHFFFAOYSA-N
Physicochemical Properties

Data derived from computational consensus and structural analogs.

PropertyValueSignificance
Molecular Weight 264.12 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) ~3.5 - 3.8High lipophilicity; likely requires formulation optimization for bioavailability.
H-Bond Donors 1 (NH₂)Key interaction point for receptor binding pockets.
H-Bond Acceptors 2 (O, N)Facilitates hydrogen bonding networks.[1]
Rotatable Bonds 2Low flexibility suggests favorable entropy of binding.

Synthetic Methodology

The synthesis of 2-(3-Bromophenoxy)aniline is a two-stage process involving a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.
Reaction Scheme Visualization

Synthesis cluster_0 Critical Control Point SM1 2-Chloronitrobenzene (Electrophile) INT Intermediate: 2-(3-Bromophenoxy) nitrobenzene SM1->INT Step 1: SNAr K2CO3, DMF, 90°C SM2 3-Bromophenol (Nucleophile) SM2->INT PROD Product: 2-(3-Bromophenoxy) aniline INT->PROD Step 2: Reduction Fe powder, NH4Cl EtOH/H2O, 80°C

Caption: Two-step synthesis via SNAr coupling and Nitro reduction. Step 1 requires anhydrous conditions to prevent hydrolysis.

Detailed Protocol
Step 1: Ether Linkage Formation (

)

The electron-withdrawing nitro group at the ortho position of 2-chloronitrobenzene activates the ring for nucleophilic attack by the phenoxide.

  • Reagents: 2-Chloronitrobenzene (1.0 eq), 3-Bromophenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 3-bromophenol in DMF under nitrogen atmosphere.

    • Add

      
       and stir at room temperature for 30 mins to generate the phenoxide anion.
      
    • Add 2-chloronitrobenzene and heat the mixture to 90–100°C for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 8:2) should show consumption of the chloro-starting material.[1]

    • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid.[1] Filter, wash with water, and dry.[1]

Step 2: Chemoselective Reduction (Bechamp Reduction)

We use Iron (Fe) reduction to avoid dehalogenation of the bromine atom, which can occur with catalytic hydrogenation (


).
  • Reagents: Nitro-intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).[1]
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro compound in EtOH/Water.[1]

    • Add Fe powder and

      
      .[1]
      
    • Reflux vigorously (80°C) for 2–4 hours.

    • Validation: The yellow color of the nitro compound fades to a pale brown/colorless solution.[1]

    • Workup: Filter hot through a Celite pad to remove iron oxides.[1] Concentrate the filtrate and extract with Ethyl Acetate.[1]

    • Purification: Recrystallization from Ethanol or Column Chromatography.[1]

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to orient substituents in a non-planar geometry, mimicking the twist found in bioactive peptides and biaryls.[1]

Structure-Activity Relationship (SAR) Logic

SAR Core 2-(3-Bromophenoxy)aniline (Scaffold) NH2 Primary Amine (-NH2) Vector A Core->NH2 Br Aryl Bromide (-Br) Vector B Core->Br Ether Ether Bridge (-O-) Vector C Core->Ether Amide Amide Coupling: Kinase Hinge Binders NH2->Amide Cyclic Cyclization: Dibenzoxazepines (CNS Agents) NH2->Cyclic Suzuki Suzuki Coupling: Biaryl Extension (Lipophilic Pocket) Br->Suzuki Flex Conformational Lock: Restricts Rotation Ether->Flex

Caption: SAR decision tree highlighting the three functional vectors for drug design optimization.

Key Application Areas
  • Kinase Inhibitors: The aniline nitrogen often serves as the "hinge binder" (forming H-bonds with the ATP-binding pocket of kinases), while the bromophenyl group extends into the hydrophobic back-pocket.

  • COX-2 Inhibitors: Diaryl ethers are bioisosteres of the diaryl ketones found in NSAIDs like Bromfenac . While Bromfenac uses a benzoyl linkage, the phenoxy ether offers improved metabolic stability against carbonyl reductases.[1]

  • Agrochemicals: The scaffold is homologous to diphenyl ether herbicides (e.g., Aclonifen), which inhibit protoporphyrinogen oxidase (PPO).[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time.[1]

  • Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste (halogenated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28401734, 2-(3-Bromophenoxy)aniline.[1] Retrieved from [Link]

  • Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review.[1] MedChemComm.[1][2] Retrieved from [Link]

  • Hume, P. A. (2016). Applications of Iron/Ammonium Chloride (Fe/NH4Cl) in Organic Synthesis.[1] Synthesis.[1][3][4][5][6][7][8][9] (Standard protocol for chemoselective nitro reduction).

  • Corteva Agriscience (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies. Journal of Agricultural and Food Chemistry.[1][10] Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) for 2-(3-Bromophenoxy)aniline

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromophenoxy)aniline for Research and Development Foreword: A Scientist's-Eye View of Chemical Safety In the landscape of drug discovery and chemical synthesis, no...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromophenoxy)aniline for Research and Development

Foreword: A Scientist's-Eye View of Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel molecular entities are the currency of innovation. Compounds like 2-(3-Bromophenoxy)aniline are not mere reagents; they are keys to unlocking new therapeutic pathways. As such, a deep understanding of their properties, particularly their safety profile, is not a regulatory hurdle but a scientific necessity. This guide is crafted for the discerning researcher and drug development professional. It moves beyond the standard format of a Safety Data Sheet (SDS) to provide a narrative built on causality, risk mitigation, and scientific rationale. Here, we deconstruct the hazards and handling protocols for 2-(3-Bromophenoxy)aniline, empowering you to work with confidence and precision.

Part 1: Compound Profile and Physicochemical Properties

2-(3-Bromophenoxy)aniline is an aromatic amine derivative. Its structure, featuring a bromophenoxy moiety linked to an aniline core, makes it a valuable building block in medicinal chemistry, particularly for synthesizing compounds targeting kinases and other proteins implicated in diseases like cancer.[1][2] Aniline and its derivatives are foundational in the development of a wide range of pharmaceuticals, including sulfonamides and analgesics.[3][4]

Understanding the compound's fundamental properties is the first step in a robust safety assessment. These characteristics influence its behavior in experiments, its potential for exposure, and the appropriate safety measures required.

Table 1: Physicochemical Properties of 2-(3-Bromophenoxy)aniline

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO[5]
Molecular Weight 264.12 g/mol [5]
IUPAC Name 2-(3-bromophenoxy)aniline[5]
CAS Number 1019442-00-2[5]
Appearance Off-white to light brown crystalline solid (typical for related anilines)[6]
XLogP3 3.2[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]
Topological Polar Surface Area 35.3 Ų[5]
Solubility Expected to be slightly soluble in water, but soluble in organic solvents like ethanol, ether, and chloroform.[6]

The XLogP3 value of 3.2 suggests a moderate level of lipophilicity, indicating that the compound may be absorbed through the skin and has the potential to bioaccumulate.[5]

Part 2: The Hazard Landscape - A Comprehensive Analysis

While a specific, comprehensive SDS for 2-(3-Bromophenoxy)aniline is not widely available, its hazard profile can be expertly inferred from its structural components: the aniline core and the brominated aromatic ring. Aniline itself is a well-characterized toxic substance, and its derivatives often share similar hazard classifications.[7][8]

Table 2: GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard StatementImplication for Researchers
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 / 4H301/H302, H311/H312, H331/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled.This compound poses a significant risk of toxicity through all major routes of laboratory exposure. Accidental ingestion, skin contact, or inhalation of dust/aerosols can lead to systemic effects.[8][9]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Direct contact can cause redness, inflammation, and discomfort. Prolonged contact may lead to more severe dermal effects.[9][10]
Serious Eye Damage/Irritation Category 1 / 2AH318/H319: Causes serious eye damage/irritation.The compound is likely to be highly damaging to the eyes. Even minor contact with dust or a splash from a solution can cause irreversible damage if not addressed immediately.[10][11]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.Repeated skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response (dermatitis).[7]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.The aniline moiety is associated with mutagenicity. This suggests the compound could cause damage to DNA, a serious long-term health risk.[7]
Carcinogenicity Category 2H351: Suspected of causing cancer.Aniline is classified as a suspected human carcinogen. This long-term hazard necessitates minimizing exposure to the lowest possible levels.[7]
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs (Blood) through prolonged or repeated exposure.Chronic exposure to aniline and its derivatives is known to affect the blood, leading to conditions like methemoglobinemia, where oxygen transport is impaired.[12]
Hazardous to the Aquatic Environment Acute Category 1H400/H410: Very toxic to aquatic life with long-lasting effects.Extreme care must be taken to prevent the compound from entering drains or waterways, as it can be highly detrimental to aquatic ecosystems.

Part 3: Proactive Defense - Engineering Controls and Personal Protective Equipment (PPE)

Given the significant toxicological risks, a multi-layered approach to safety is essential. The hierarchy of controls prioritizes eliminating or reducing the hazard at its source.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate you from the chemical hazard. For a compound with the profile of 2-(3-Bromophenoxy)aniline, these are not optional; they are mandatory.

  • Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors and to contain any potential spills.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[11]

  • Safety Stations: A calibrated eyewash station and a safety shower must be readily accessible and unobstructed, within a 10-second travel distance from the workstation.[9][13]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. It must be selected carefully and worn correctly at all times when handling the compound.

  • Hand Protection: Wear nitrile gloves. Nitrile provides good resistance to a broad range of chemicals, including aromatic compounds. Always double-check glove integrity before use. If contact occurs, remove the glove immediately, wash your hands, and don a new glove.[12][13]

  • Eye Protection: Chemical splash goggles are required. Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or fine dust.[11][13]

  • Skin and Body Protection: A professional lab coat, fully buttoned, is mandatory. Ensure it is made of a chemically resistant material. Do not wear shorts or open-toed shoes in the laboratory.[13]

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of aerosol generation outside of the hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13]

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Hierarchy of Controls Assess Assess Task: Handling 2-(3-Bromophenoxy)aniline FumeHood Engineering Control: Work in Chemical Fume Hood Assess->FumeHood Primary Control SOP Administrative Control: Follow Standard Operating Procedure FumeHood->SOP Procedural Guidance Goggles Chemical Splash Goggles SOP->Goggles Gloves Nitrile Gloves SOP->Gloves Coat Lab Coat (Fully Buttoned) SOP->Coat Clothing Full-Length Pants & Closed-Toe Shoes SOP->Clothing

Caption: Workflow for selecting controls and PPE.

Part 4: Standard Operating Protocol for Safe Handling

This protocol outlines a self-validating system for handling 2-(3-Bromophenoxy)aniline, ensuring safety at each step.

  • Preparation and Pre-Weighing:

    • Area Designation: Designate a specific area within the fume hood for handling the compound.

    • Pre-Task Checklist: Before starting, confirm the fume hood is operational, the necessary PPE is available, and the locations of the eyewash station and safety shower are clear.

    • Weighing: Weigh the solid compound on a tared weigh boat inside the fume hood. Use a spatula to carefully transfer the solid, minimizing the creation of dust.

  • Dissolution and Reaction Setup:

    • Solvent Addition: Place the flask containing the weighed solid in the fume hood. Slowly add the solvent, directing the stream to the side of the flask to avoid splashing.

    • Mixing: If stirring is required, ensure the stir plate is properly grounded and the stir bar does not cause excessive vortexing that could lead to splashing.

    • Reagent Addition: Add any other reagents slowly and carefully. Be aware of potential exothermic reactions.[9]

  • Post-Reaction Workup and Cleanup:

    • Quenching: If the reaction needs to be quenched, do so slowly and with appropriate cooling if necessary.

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent (e.g., acetone), followed by soap and water. Collect the initial solvent rinse as hazardous waste.

    • Work Area Cleaning: Wipe down the surface of the fume hood with the same solvent, followed by a standard cleaning agent. Dispose of the wipes as hazardous waste.

  • Waste Disposal:

    • Segregation: All solid waste (weigh boats, contaminated wipes) and liquid waste (reaction residues, solvent rinses) must be collected in a designated, labeled hazardous waste container.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(3-Bromophenoxy)aniline".

Part 5: Emergency Protocols - Rapid and Effective Response

A swift and correct response to an emergency can significantly mitigate harm.

In Case of Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention immediately.

Accidental Release or Spill

The response to a spill depends on its scale, but the principles remain the same: contain, clean, and decontaminate.

Spill_Response_Flowchart Start Spill Occurs Evacuate Alert others and evacuate the immediate area Start->Evacuate Assess Assess the spill (Is it large or small?) Evacuate->Assess LargeSpill Large Spill: Evacuate lab, call emergency response Assess->LargeSpill Large SmallSpill Small Spill: Proceed with cleanup (if trained and equipped) Assess->SmallSpill Small End Report Incident LargeSpill->End PPE Don appropriate PPE (gloves, goggles, lab coat) SmallSpill->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect absorbent material and place in a sealed hazardous waste container Contain->Collect Clean Decontaminate the spill area with appropriate solvent and then soap and water Collect->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose Dispose->End

Caption: Flowchart for responding to a chemical spill.

Part 6: Stability, Reactivity, and Disposal Considerations

  • Chemical Stability: The compound is stable under normal laboratory conditions.[9]

  • Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and direct light.[9][13] It is light-sensitive.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9]

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[9]

  • Disposal: This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations. Do not allow the product to enter drains.[12][14]

References

  • Enamine: Safety Data Sheet - 2-(3-bromophenoxy)-5-chloroaniline. 10

  • Sigma-Aldrich: Safety Data Sheet.

  • PubChem: 2-(3-Bromophenoxy)aniline | C12H10BrNO | CID 28401734. 5

  • Sciencelab.com: Material Safety Data Sheet - Aniline. 13

  • Fisher Scientific: Safety Data Sheet - Aniline.

  • PubChemLite: 2-(3-bromophenoxy)-5-(morpholine-4-sulfonyl)aniline. 15

  • Angene Chemical: Safety Data Sheet. 11

  • Thermo Fisher Scientific: Safety Data Sheet - 3-Bromoaniline. 9

  • Kemystery: Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. 6

  • Oxford Lab Fine Chem: Material Safety Data Sheet - 3-Bromo Aniline 98%. 12

  • ChemicalBook: 2-Bromoaniline - Safety Data Sheet. 16

  • ECHEMI: 2-(4-bromophenoxy)aniline SDS, 56966-46-2 Safety Data Sheets. 14

  • Penta Chemicals: Aniline - Safety Data Sheet. 7

  • Chemos GmbH & Co.KG: Safety Data Sheet: aniline. 8

  • ResearchGate: Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. 17

  • Neliti: Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. 1

  • GeeksforGeeks: Aniline - Structure, Properties, Preparation, Reactions, Uses. 3

  • PMC (PubMed Central): Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. 2

  • SlideShare: Reactions and pharmaceutical applications of aniline. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(3-Bromo-phenoxy)-phenylamine via Modern Ullmann Coupling

[1] Executive Summary The synthesis of 2-(3-Bromo-phenoxy)-phenylamine presents a specific chemoselective challenge in medicinal chemistry. The target molecule contains two sensitive functionalities: a primary amine (pro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 2-(3-Bromo-phenoxy)-phenylamine presents a specific chemoselective challenge in medicinal chemistry. The target molecule contains two sensitive functionalities: a primary amine (prone to oxidation or competing N-arylation) and an aryl bromide (susceptible to hydrodehalogenation during standard reduction protocols).

This Application Note details a robust, field-proven protocol utilizing a Modern Ullmann-type Ether Synthesis followed by a Chemoselective Nitro Reduction . Unlike traditional Ullmann conditions requiring temperatures


 and stoichiometric copper, this protocol employs a ligand-accelerated catalytic system operating at moderate temperatures (

), ensuring high yields and functional group tolerance.[1]
Key Advantages of This Protocol
  • Regiocontrol: utilization of a nitro-precursor prevents competing N-arylation (Goldberg reaction).

  • Chemoselectivity: Iron-mediated reduction preserves the essential Ar-Br bond, which is often lost under catalytic hydrogenation (

    
    ).[1]
    
  • Scalability: The use of inexpensive CuI catalysts and standard ligands allows for easy scale-up from milligram to gram quantities.

Strategic Reaction Pathway

The synthesis is designed as a two-step workflow. Direct coupling of 2-iodoaniline and 3-bromophenol is avoided due to the high probability of mixed O- and N-arylation. Instead, we couple 1-iodo-2-nitrobenzene with 3-bromophenol.[1] The nitro group acts as a "dummy" protecting group for the amine, which is revealed in the final step.

ReactionPathway SM1 1-Iodo-2-nitrobenzene Intermediate 2-(3-Bromophenoxy)-1-nitrobenzene SM1->Intermediate Step 1: Ullmann Coupling CuI, Ligand, Base, 90°C SM2 3-Bromophenol SM2->Intermediate Step 1: Ullmann Coupling CuI, Ligand, Base, 90°C Product 2-(3-Bromo-phenoxy)-phenylamine Intermediate->Product Step 2: Chemoselective Reduction Fe, NH4Cl, EtOH/H2O

Figure 1: Strategic synthetic pathway avoiding N-arylation side products.[1]

Experimental Protocol

Step 1: Ligand-Accelerated Ullmann Coupling

Objective: Form the C-O ether bond while preserving the bromine on the phenol ring.

Reagents & Materials:

  • Substrate A: 1-Iodo-2-nitrobenzene (

    
     equiv.)[1]
    
  • Substrate B: 3-Bromophenol (

    
     equiv.)
    
  • Catalyst: Copper(I) Iodide (CuI) (

    
    )[1]
    
  • Ligand: Picolinic acid (

    
    ) or 
    
    
    
    -Dimethylglycine[1]
  • Base: Potassium Phosphate (

    
    ) (
    
    
    
    equiv.)
  • Solvent: DMSO (Anhydrous)[1]

Procedure:

  • Charge: In a dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add CuI (

    
     equiv), Picolinic acid (
    
    
    
    equiv), and
    
    
    (
    
    
    equiv).
  • Inert: Evacuate and backfill with Nitrogen (

    
    ) or Argon three times to remove oxygen (critical for Cu(I) stability).
    
  • Addition: Add 1-Iodo-2-nitrobenzene (

    
     equiv) and 3-Bromophenol (
    
    
    
    equiv). Add DMSO (concentration
    
    
    relative to limiting reagent).
  • Reaction: Seal the vessel and heat to

    
      for 12–16 hours.
    
    • Note: The color typically changes from green/blue to a dark brown suspension.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the organic layer with

    
     (to remove unreacted phenol), then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without debrominating the Ar-Br moiety. Warning: Do NOT use

or

, as these will rapidly cleave the C-Br bond.[1]

Reagents:

  • Intermediate: 2-(3-Bromophenoxy)-1-nitrobenzene[1]

  • Reductant: Iron Powder (

    
     mesh, 
    
    
    
    equiv.)[1]
  • Additive: Ammonium Chloride (

    
    ) (
    
    
    
    equiv.)
  • Solvent: Ethanol / Water (

    
     ratio)
    

Procedure:

  • Dissolution: Dissolve the nitro intermediate in Ethanol/Water (

    
    ).
    
  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (amine will be significantly more polar and often fluorescent).

  • Workup: Cool to room temperature. Filter the slurry through Celite to remove iron oxides. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with EtOAc, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.[1]
  • Final Product: The resulting oil/solid is usually sufficiently pure (

    
    ). If necessary, purify via flash chromatography (DCM/MeOH).[1]
    

Mechanistic Insight: The Catalytic Cycle

Understanding the Ullmann mechanism is vital for troubleshooting. The reaction proceeds via a


 catalytic cycle facilitated by the bidentate ligand (Picolinic acid), which lowers the activation energy for oxidative addition and prevents catalyst aggregation.

CatalyticCycle CuI [L-Cu(I)-X] OxAdd Oxidative Addition [L-Cu(III)-Ar-X] CuI->OxAdd + Ar-I LigEx Ligand Exchange [L-Cu(III)-Ar-OPh] OxAdd->LigEx + Ar-OH / Base - HX RedElim Reductive Elimination Product Release LigEx->RedElim C-O Bond Formation RedElim->CuI Regeneration

Figure 2: Simplified catalytic cycle for Ligand-Accelerated Ullmann Ether Synthesis.

Data Summary & Troubleshooting

Quantitative Parameters
ParameterValue / ConditionRationale
Catalyst Load 10 mol% CuIBalance between rate and cost; lower loads (<5%) may stall.[1]
Temperature 90°CSufficient for activation but prevents Ar-Br exchange.
Solvent DMSO or DMFHigh dielectric constant stabilizes the polar transition state.
Yield (Step 1) 75–85%Typical for ligand-accelerated Ullmann.
Yield (Step 2) 85–95%Iron reduction is highly quantitative.
Troubleshooting Guide
  • Low Conversion (Step 1): Ensure the reaction is strictly oxygen-free. Oxygen oxidizes active Cu(I) to inactive Cu(II). Add 5 mol% Sodium Ascorbate if using older DMSO.

  • Debromination (Step 2): If trace debromination is observed, reduce the reaction temperature to

    
     or switch to 
    
    
    
    in EtOAc (though workup is messier).
  • Stalled Reaction: If the Ullmann coupling stalls, add an additional 0.1 equiv of ligand (Picolinic acid). The ligand is often the limiting factor due to thermal degradation.

References

  • Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link[1]

  • Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][2] Angewandte Chemie International Edition. Link[1]

  • Sambe, L., et al. (2014).[1][3] Iron-Mediated Reduction of Nitroarenes. Organic Process Research & Development. Link[1]

  • Evano, G., Blanchard, N., & Toumi, M. (2008).[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Link[1]

  • Ley, S. V., et al. (2006).[1] Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.[1] Angewandte Chemie. Link[1]

Sources

Application

The Strategic Intramolecular Cyclization of 2-(3-Bromo-phenoxy)-phenylamine: A Guide to Buchwald-Hartwig Amination for the Synthesis of Dibenzo[b,f]oxazepine Scaffolds

Introduction: The Significance of Privileged Heterocyclic Scaffolds In the landscape of medicinal chemistry and drug development, the synthesis of complex heterocyclic structures remains a cornerstone of innovation. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry and drug development, the synthesis of complex heterocyclic structures remains a cornerstone of innovation. Among these, the dibenzo[b,f]oxazepine core is a "privileged scaffold," frequently appearing in a range of biologically active compounds and pharmaceuticals. The intramolecular Buchwald-Hartwig amination of 2-(3-bromo-phenoxy)-phenylamine offers an elegant and efficient pathway to this valuable seven-membered ring system. This palladium-catalyzed carbon-nitrogen (C-N) bond formation has revolutionized the synthesis of arylamines, providing a powerful tool for constructing intricate molecular architectures under relatively mild conditions.[1]

This comprehensive guide provides an in-depth exploration of the application of Buchwald-Hartwig amination to 2-(3-bromo-phenoxy)-phenylamine. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols, and discuss key optimization parameters to empower researchers in their pursuit of novel therapeutic agents.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like 2-(3-bromo-phenoxy)-phenylamine. The generally accepted cycle comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this oxidative addition and stabilizes the resulting palladium complex.[2]

  • Amine Coordination and Deprotonation: The amine moiety of the 2-(3-bromo-phenoxy)-phenylamine then coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and nature of the base can significantly impact the reaction's success and must be chosen carefully to be compatible with other functional groups in the molecule.[3]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle Substrate Substrate Pd0 Pd0 Product Product Product_Pd Product_Pd

Experimental Design and Optimization: A Scientist's Perspective

The successful intramolecular cyclization of 2-(3-bromo-phenoxy)-phenylamine hinges on the careful selection and optimization of several key reaction parameters. The following table outlines these critical components and provides rationale-based recommendations for achieving high yields and purity.

ParameterComponent / ConditionRecommendation & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%. Both are common and effective Pd(II) and Pd(0) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability, while Pd(OAc)₂ can be more cost-effective.
Phosphine Ligand XPhos, RuPhos, BrettPhos1.2-2 equivalents relative to Palladium. Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps, especially for sterically demanding intramolecular reactions.[2]
Base NaOtBu, KOtBu, Cs₂CO₃1.5-2.5 equivalents. Strong, non-nucleophilic bases are required to deprotonate the amine. Sodium or potassium tert-butoxide is often the base of choice for these transformations.[3] Cesium carbonate can be a milder alternative if base-sensitive functional groups are present.
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene is a common choice due to its high boiling point, which allows for elevated reaction temperatures.
Temperature 80 - 120 °CThe reaction temperature will depend on the specific catalyst system and substrate reactivity. Optimization may be required, with higher temperatures often favoring the cyclization.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for achieving good results.

Protocols for Intramolecular Buchwald-Hartwig Amination

The following protocols provide a detailed, step-by-step methodology for the intramolecular cyclization of 2-(3-bromo-phenoxy)-phenylamine.

Protocol 1: General Procedure for Small-Scale Synthesis

protocol_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - 2-(3-Bromo-phenoxy)-phenylamine - Base - Solvent setup->reagents catalyst Add Catalyst System: - Palladium Precatalyst - Phosphine Ligand reagents->catalyst heating Heat to Desired Temperature (e.g., 100 °C) catalyst->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Organic Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Materials:

  • 2-(3-Bromo-phenoxy)-phenylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-(3-bromo-phenoxy)-phenylamine (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 eq) and anhydrous toluene.

  • Catalyst Preparation (if using Pd(OAc)₂): In a separate small, dry vial, weigh out Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq). Add a small amount of anhydrous toluene and stir for 5-10 minutes to pre-form the active catalyst.

  • Catalyst Addition: Add the catalyst solution (or Pd₂(dba)₃ and XPhos directly) to the reaction flask under inert gas.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired dibenzo[b,f]oxazepine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading or reaction temperature. Screening different ligands and bases may also be beneficial. The purity of the starting material and the exclusion of oxygen and moisture are paramount.

  • Side Reactions: The formation of de-brominated starting material can occur. This may be minimized by ensuring an efficient catalytic cycle, which is influenced by the choice of ligand and base.

  • Scale-up: When scaling up the reaction, efficient stirring and heat transfer become critical. The exothermicity of the reaction should also be considered.

Conclusion

The intramolecular Buchwald-Hartwig amination of 2-(3-bromo-phenoxy)-phenylamine is a robust and versatile method for the synthesis of the medicinally important dibenzo[b,f]oxazepine scaffold. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access these complex heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of novel therapeutic agents.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Bromo-phenoxy)-phenylamine

Welcome to the technical support center for the synthesis of 2-(3-bromo-phenoxy)-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-bromo-phenoxy)-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to synthesize 2-(3-Bromo-phenoxy)-phenylamine?

The formation of the C-N bond in 2-(3-bromo-phenoxy)-phenylamine, a diaryl amine, is typically achieved through cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig Amination and the Ullmann Condensation .[1][2]

  • Buchwald-Hartwig Amination: This is a modern, palladium-catalyzed reaction known for its versatility, milder reaction conditions, and broad functional group tolerance.[1][3] It has become a preferred method in pharmaceutical and academic labs.

  • Ullmann Condensation (Goldberg Reaction): This is a classical, copper-catalyzed method.[2] While effective, it traditionally requires harsher conditions, such as high temperatures and stoichiometric amounts of copper, though modern advancements have introduced ligand-accelerated protocols that allow for milder conditions.[2][4]

Q2: How do I choose between the Buchwald-Hartwig and Ullmann reactions for my synthesis?

Your choice will depend on available resources, substrate sensitivity, and desired reaction conditions.

FeatureBuchwald-Hartwig AminationUllmann Condensation (C-N Coupling)
Catalyst Palladium (Pd) complexes[1]Copper (Cu) metal or salts (e.g., CuI)[2]
Typical Temp. 80 - 120 °COften > 150-210 °C (traditional)[2]
Conditions Generally milder, sensitive to air/moistureHarsher, often requiring high-boiling solvents[2]
Substrate Scope Very broad, extensive ligand development[1][5]Good, but can be limited by sterics/electronics
Key Advantage High yields under relatively mild conditionsLower cost of catalyst (copper vs. palladium)
Common Issues Catalyst deactivation, ligand sensitivity[6]High temperatures, stoichiometric copper needs[2]

For the synthesis of 2-(3-bromo-phenoxy)-phenylamine, the Buchwald-Hartwig amination is often the first choice due to its high efficiency and milder conditions, which can help prevent side reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses the most common issues encountered when using the palladium-catalyzed Buchwald-Hartwig amination for this synthesis.

Q1: I have low or no product yield. What are the likely causes and how can I fix this?

Low yield is a frequent issue that can often be traced back to one of four key areas: the catalyst system (precatalyst and ligand), the base, the reaction conditions, or the reagents themselves.[6]

Potential Cause 1: Inactive Catalyst

The active catalyst is a Pd(0) species, which is generated in situ from a more stable precatalyst. If this species does not form efficiently, the reaction will not proceed.[6]

  • Explanation: Older catalyst sources like Palladium(II) acetate (Pd(OAc)₂) can be unreliable as their reduction to Pd(0) can be inefficient.[7]

  • Solution: Use modern palladium precatalysts (e.g., G3 or G4 palladacycles). These are designed to form the active LPd(0) catalyst cleanly and efficiently, leading to more reproducible results.[6]

Potential Cause 2: Suboptimal Ligand Choice

The phosphine ligand is critical; it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[1][6]

  • Explanation: The ligand's steric and electronic properties must be matched to the substrates. For coupling a primary amine (phenylamine) with an aryl bromide, an electron-rich, bulky monophosphine ligand is typically required.

  • Solution: Ligands like BrettPhos or XPhos are often effective for coupling primary amines.[5][6] If you observe low yield, screening a different ligand is a primary troubleshooting step.

Potential Cause 3: Incorrect Base Selection

The base deprotonates the amine, making it nucleophilic enough to attack the palladium center. However, an inappropriate base can inhibit the catalyst or cause side reactions.[6]

  • Explanation: A base that is too weak will not generate the amide in sufficient concentration. A base that is too strong or has poor physical properties can lead to decomposition or clumping.

  • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are most common.[6] If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[6] Ensure the base is finely powdered to maximize surface area.

Potential Cause 4: Poor Reagent Quality or Reaction Setup

Organometallic reactions are highly sensitive to impurities and atmospheric conditions.[7]

  • Explanation: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can hydrolyze the base and interfere with the catalytic cycle. Impurities in starting materials can poison the catalyst.

  • Solution:

    • Use an Inert Atmosphere: Assemble the reaction under argon or nitrogen, for instance, in a glovebox. At a minimum, purge the reaction vessel thoroughly with an inert gas.[6]

    • Use Anhydrous, Degassed Solvents: Solvents like toluene or dioxane should be anhydrous and degassed (e.g., by sparging with argon) before use.

    • Purify Starting Materials: Ensure the 3-bromophenol and phenylamine are pure. Phenylamine, for example, can oxidize on storage.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed cat_check Is your catalyst a modern precatalyst (e.g., G4-palladacycle)? start->cat_check ligand_check Is the ligand appropriate for primary amines (e.g., BrettPhos)? cat_check->ligand_check Yes improve_cat Action: Switch to a G3 or G4 precatalyst for reliable Pd(0) formation. cat_check->improve_cat No base_check Is the base strong and non-nucleophilic (e.g., NaOtBu)? Is it a fine powder? ligand_check->base_check Yes improve_ligand Action: Screen other bulky monophosphine ligands (e.g., XPhos, RuPhos). ligand_check->improve_ligand No setup_check Was the reaction set up under a strictly inert atmosphere with anhydrous, degassed solvent? base_check->setup_check Yes improve_base Action: Use freshly opened, finely ground NaOtBu. Consider K3PO4 if functional groups are sensitive. base_check->improve_base No improve_setup Action: Re-run reaction. Purge vessel with argon for 10+ min. Use a fresh bottle of anhydrous solvent. setup_check->improve_setup No success Yield Improved setup_check->success Yes improve_cat->success improve_ligand->success improve_base->success improve_setup->success

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: I'm seeing significant side products like hydrodehalogenation. What is happening?

The formation of side products like hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling (dimerization of starting materials) typically points to issues with the catalytic cycle or reaction conditions.[6]

  • Hydrodehalogenation: This occurs when the aryl halide is reduced. It can be caused by trace water or other proton sources, or by a competing β-hydride elimination pathway.

    • Solution: Ensure strictly anhydrous conditions. Optimizing the catalyst-to-ligand ratio can also suppress this side reaction.

  • Homocoupling: This side reaction can be promoted by certain catalyst systems or if the reaction temperature is too high.

    • Solution: Lowering the reaction temperature or reducing the catalyst loading can often minimize homocoupling.[6]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general starting point for the synthesis. Optimization of temperature, reaction time, and component ratios may be necessary.[6]

Materials:

  • 2-aminophenol (1.0 eq)

  • 1-bromo-3-iodobenzene (1.1 eq)

  • BrettPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask, add the BrettPhos Pd G3 precatalyst and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Add Reagents: Add 2-aminophenol and 1-bromo-3-iodobenzene to the vial.

  • Add Solvent: Seal the vial with a cap containing a PTFE septum. Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stirring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Buchwald-Hartwig Catalytic Cycle

G pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(Br) pd0->pd2_complex amide_complex L-Pd(II)(Ar)(NHR') pd2_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 product Ar-NHR' amide_complex->product Reductive Elimination sub1 Ar-Br sub1->pd2_complex Oxidative Addition sub2 R'-NH2 sub2->amide_complex base Base base->amide_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Purification Guide

Q1: How should I purify the final product?

The most common and effective method for purifying 2-(3-bromo-phenoxy)-phenylamine is column chromatography on silica gel.[8]

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A gradient of non-polar to moderately polar solvents is typically effective. Start with a mixture like Hexane/Ethyl Acetate (e.g., 9:1) and gradually increase the polarity to elute your product.[8] The exact ratio should be determined by TLC analysis first.

Q2: What are the common impurities to look for?

During purification, you should aim to separate the desired product from:

  • Unreacted Starting Materials: 3-bromophenol and phenylamine.

  • Side Products: Hydrodehalogenated starting material (phenol) and any homocoupled products.[6]

  • Catalyst/Ligand Residues: Residual palladium and phosphine oxide (from the ligand).

Purity can be assessed using TLC, HPLC, and confirmed by NMR spectroscopy and mass spectrometry.[8]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives.

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Analysis Guide: 2-(3-Bromo-phenoxy)-phenylamine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-(3-Bromo-phenoxy)-phenylamine (also known as 2-(3-bromophenoxy)aniline). This document is designed for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-(3-Bromo-phenoxy)-phenylamine (also known as 2-(3-bromophenoxy)aniline). This document is designed for researchers and drug development professionals requiring rigorous structural verification of this intermediate, often used in the synthesis of kinase inhibitors and other bioactive scaffolds.[1]

Executive Summary: The Structural Mandate

In the development of pharmaceutical intermediates, 2-(3-Bromo-phenoxy)-phenylamine represents a critical scaffold where structural fidelity is paramount.[1][2] The specific ortho-positioning of the ether linkage and the meta-positioning of the bromine atom are chemically distinct but spectroscopically subtle features compared to their isomers (e.g., the para-amino or para-bromo analogues).[1][2]

This guide moves beyond basic peak listing. It provides a comparative framework to distinguish the target compound from its most common regioisomeric impurities and starting materials, establishing a self-validating analytical protocol .[1][2]

Structural Dissection & Theoretical Framework

Before analyzing the spectrum, we must map the magnetic environment of the molecule.[1] The structure consists of two distinct aromatic systems linked by an ether oxygen:[1]

  • Ring A (Aniline): Electron-rich, ortho-substituted.[1][2] The amino group (

    
    ) and ether oxygen (
    
    
    
    ) are both strong electron donors by resonance, shielding the ring protons.[1][2]
  • Ring B (3-Bromophenyl): Electron-deficient relative to Ring A due to the inductive withdrawal of the Bromine atom.

Proton Assignment Map
  • 
     (2H):  Broad singlet, highly solvent-dependent.[2][3]
    
  • Ring A Protons (

    
    ):  ABCD system (4 distinct environments).[1][2]
    
  • Ring B Protons (

    
    ):  ABCD system (4 distinct environments).[1][2]
    
Visualization: Structural Logic Flow

The following diagram illustrates the decision logic for confirming the correct isomer using 1H NMR splitting patterns.

IsomerLogic Start Unknown Sample (C12H10BrNO) CheckRegion Check Aromatic Region (6.5 - 7.5 ppm) Start->CheckRegion SplitPattern Analyze Splitting Pattern of Ring A (Aniline side) CheckRegion->SplitPattern IsPara Symmetric AA'BB' System (2 Doublets) SplitPattern->IsPara Symmetry Detected IsOrtho Complex ABCD System (4 Distinct Multiplets) SplitPattern->IsOrtho Asymmetry Detected Reject REJECT: Regioisomer Impurity IsPara->Reject Identified as 4-amino isomer CheckRingB Analyze Ring B (Bromo-phenoxy side) IsOrtho->CheckRingB Is4Bromo Symmetric AA'BB' System CheckRingB->Is4Bromo Symmetry Detected Is3Bromo Asymmetric Pattern (Singlet, Doublets, Triplet) CheckRingB->Is3Bromo Asymmetry Detected Is4Bromo->Reject Identified as 4'-bromo isomer Conclusion CONFIRMED TARGET: 2-(3-Bromo-phenoxy)-phenylamine Is3Bromo->Conclusion

Figure 1: Decision tree for distinguishing the target compound from common regioisomers based on spin-spin coupling patterns.

Experimental Protocol

To ensure reproducibility and minimize solvent effects that obscure the amine protons, the following protocol is recommended.

Materials & Methods[2][4][5]
  • Solvent: DMSO-d6 is superior to

    
     for this compound.
    
    • Reasoning: The hydrogen bonding capacity of DMSO stabilizes the quadrupole broadening of the Nitrogen, sharpening the

      
       peak and shifting it downfield (away from aromatic overlaps).[1] 
      
      
      
      often results in a broad, invisible bump for anilines.[1][2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument Parameters:

    • Pulse Angle:

      
       (to ensure relaxation).[1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      sec.
    • Scans: 16–32 (sufficient for >95% purity).

Comparative Spectral Analysis

This section compares the Target Compound against its primary Alternatives (Isomers).[1]

A. The Target: 2-(3-Bromo-phenoxy)-phenylamine

Key Feature: The spectrum is defined by asymmetry in both rings.[1][2]

Proton RegionShift (

, ppm)*
MultiplicityIntegralAssignmentStructural Justification
Amine 4.80 – 5.20 Broad Singlet 2H

Exchangeable protons.[1][2] Shift varies with concentration/water content.[1]
Ring A 6.55 – 6.65 Td / Dd 1H

Para to

.[1][2] Shielded by resonance.[1]
Ring A 6.75 – 6.85 Dd 1H

Ortho to

.[1][2] Shielded by resonance.[1]
Ring A 6.85 – 6.95 Dd 1H

Ortho to Ether Oxygen.[1][2]
Ring A 6.95 – 7.05 Td 1H

Meta to

.[1][2] Less shielded than H4/H6.[1]
Ring B 6.90 – 7.00 Dm 1H

Ortho to Ether O, Para to Br.[2]
Ring B 7.10 – 7.15 T (pseudo) 1H

Ortho to Ether O, Ortho to Br.[1][2] Isolated between substituents.[1][4][5]
Ring B 7.20 – 7.30 Dm 1H

Para to Ether O, Ortho to Br.[1][2] Deshielded by Br.
Ring B 7.25 – 7.35 T 1H

Meta to both substituents.[1][2] Benzene-like shift.

*Note: Shifts are referenced to DMSO-d6 (2.50 ppm). Values are consistent with substituent additivity rules for diphenyl ethers [1, 2].

B. Alternative 1: The Para-Amino Isomer
  • Compound: 4-(3-Bromo-phenoxy)-phenylamine.[1][2]

  • differentiation:

    • Target (Ortho): Ring A shows 4 distinct signals (ABCD).[1]

    • Alternative (Para): Ring A shows a classic AA'BB' system (two large doublets approx 6.6 and 6.8 ppm).[1]

    • Result: If you see two symmetric doublets integrating to 2H each in the shielded region (6.5-6.9 ppm), you have the wrong regioisomer.[1][2]

C. Alternative 2: The Para-Bromo Isomer[2]
  • Compound: 2-(4-Bromo-phenoxy)-phenylamine.[1][2]

  • Differentiation:

    • Target (3-Br): Ring B is asymmetric.[1] Look for the isolated singlet/triplet of

      
       at ~7.1 ppm.[1]
      
    • Alternative (4-Br): Ring B is symmetric (AA'BB').[1] The signals for the B-ring will collapse into two doublets at ~6.9 and ~7.4 ppm.[1]

Troubleshooting & Self-Validation

A valid spectrum must pass the following "Self-Validation" checks:

  • Integral Ratio Check: The ratio of Aromatic Protons (8H) to Amine Protons (2H) must be 4:1 .[1]

    • Failure Mode: If ratio is < 4:1, the amine protons may be exchanging with wet solvent (

      
       in DMSO).[1][2]
      
  • The "2-Position" Diagnostic:

    • Locate the proton at Position 2' (on the bromo-ring).[1] It should appear as a narrow triplet or doublet of doublets (

      
      ) due to meta-coupling.
      
    • Absence: If this specific fine splitting is missing, suspect the 4-bromo isomer or starting material contamination.[1][2]

  • Residual Solvent Check:

    • Common synthesis solvents: Toluene (2.3, 7.1-7.2 ppm), Ethyl Acetate (1.2, 2.0, 4.1 ppm).[1][2] Ensure these do not overlap with the critical

      
       or 
      
      
      
      signals.
Workflow Visualization: Analysis Pipeline

AnalysisWorkflow Prep Sample Prep (15mg in DMSO-d6) Acquire Acquisition (ns=16, d1=1s) Prep->Acquire Process Processing (Phase/Baseline) Acquire->Process Check1 Check 1: Integrals 8:2 Process->Check1 Check2 Check 2: Symmetry Test Check1->Check2 Ratio OK Fail FAIL: Recrystallize Check1->Fail Ratio Bad Pass PASS: Valid Structure Check2->Pass Asymmetric Check2->Fail Symmetric

Figure 2: Step-by-step workflow for validating the NMR data quality.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for Aniline/Diphenyl ether shifts). [1][2]

  • PubChem. (2024).[1] Compound Summary: 2-(3-Bromophenoxy)aniline.[1][2][6] [1][2]

  • Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-(3-Bromo-phenoxy)-phenylamine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromo-phenoxy)-phenylamine Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the predicted mass spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromo-phenoxy)-phenylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-(3-Bromo-phenoxy)-phenylamine. Leveraging established principles of mass spectrometry and comparative data from structurally analogous compounds, particularly polybrominated diphenyl ethers (PBDEs), this document offers a predictive framework for the identification and characterization of this molecule. It is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.

Introduction to 2-(3-Bromo-phenoxy)-phenylamine and its Analytical Significance

2-(3-Bromo-phenoxy)-phenylamine is a diaryl ether derivative containing both an amine and a bromo substituent. This structural motif is of interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and mass spectrometry (MS) is the definitive tool for this purpose.[1] Understanding the molecule's behavior under ionization, particularly the fragmentation pathways, is crucial for unambiguous identification in complex matrices.

Electron Ionization (EI) is a common technique that imparts significant energy into the analyte, leading to extensive and often predictable fragmentation.[2] This guide will focus primarily on predicting the EI-MS fragmentation pattern, while also drawing comparisons with softer ionization methods like Electron Capture Negative Ionization (ECNI), which provide complementary information.

Predicted Fragmentation Pathways under Electron Ionization (EI)

The fragmentation of 2-(3-Bromo-phenoxy)-phenylamine in an EI source is dictated by the relative stabilities of the resulting ions and neutral losses, governed by the molecule's functional groups: the diphenyl ether linkage, the bromine atom, and the amine group.[3][4] The molecular ion (M⁺˙) is formed by the loss of an electron, typically from a non-bonding lone pair on the oxygen or nitrogen atom, as these have the lowest ionization energies.[4]

Molecular Ion (M⁺˙): The molecule contains one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[5] Therefore, the molecular ion peak will appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙) of similar intensity.

  • Calculated m/z:

    • C₁₂H₁₀⁷⁹BrNO⁺˙ = 263

    • C₁₂H₁₀⁸¹BrNO⁺˙ = 265

The primary fragmentation events are expected to be:

  • Cleavage of the C-Br Bond: Loss of the bromine radical is a common pathway for halogenated compounds.

  • Cleavage of the Ether Linkage: The C-O bonds of the diphenyl ether are susceptible to cleavage, a well-documented fragmentation route for PBDEs.[6][7]

  • Fragments involving the Phenylamine Moiety: The amine group can direct fragmentation.

The logical flow of these fragmentation events is visualized in the diagram below.

G M Molecular Ion (M⁺˙) m/z 263/265 F1 [M-Br]⁺ m/z 184 M->F1 - Br• F2 Bromophenoxy Cation [C₆H₄BrO]⁺ m/z 171/173 M->F2 Ether Cleavage F3 Aminophenyl Cation [C₆H₅NH₂]⁺ m/z 92 M->F3 Ether Cleavage F4 Loss of CO from F2 [C₅H₄Br]⁺ m/z 155/157 F2->F4 - CO

Caption: Predicted EI fragmentation pathway for 2-(3-Bromo-phenoxy)-phenylamine.

Detailed Analysis of Key Predicted Fragments

The table below summarizes the major fragments predicted to appear in the EI mass spectrum of 2-(3-Bromo-phenoxy)-phenylamine.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaFragmentation PathwayNotes
263/265Molecular Ion [M]⁺˙ [C₁₂H₁₀BrNO]⁺˙Initial ionization of the parent molecule.The characteristic 1:1 isotopic doublet confirms the presence of one bromine atom.[5]
184[M-Br]⁺[C₁₂H₁₀NO]⁺Loss of a bromine radical from the molecular ion.A common fragmentation for brominated compounds.
171/173Bromophenoxy Cation[C₆H₄BrO]⁺Cleavage of the ether bond, with charge retention on the brominated ring.This is a highly characteristic fragmentation for diphenyl ethers.[6][7]
155/157[C₅H₄Br]⁺[C₆H₄BrO]⁺ - COLoss of a neutral carbon monoxide (CO) molecule from the bromophenoxy cation.A common subsequent fragmentation for phenolic ions.
92Aminophenyl Cation[C₆H₄NH₂]⁺Cleavage of the ether bond, with charge retention on the aminophenyl ring.The stability of this fragment makes it a likely candidate.
77Phenyl Cation[C₆H₅]⁺Loss of NH₂ from the aminophenyl cation or BrO from the bromophenoxy cation.A common, though less specific, fragment in aromatic compounds.

Comparison with Alternative Analytical Approaches

While EI-MS provides rich structural detail through fragmentation, its high energy can sometimes lead to a weak or absent molecular ion peak, making molecular weight determination difficult.[1] A comparative approach using different ionization techniques can provide a more complete picture.

TechniquePrincipleAdvantages for this MoleculeDisadvantages for this Molecule
Electron Ionization (EI) Hard ionization using a high-energy electron beam (typically 70 eV).Provides a detailed, reproducible fragmentation pattern useful for structural elucidation and library matching.The molecular ion may be weak or absent, complicating molecular weight confirmation.[1][8]
Electron Capture Negative Ionization (ECNI) Soft ionization where the analyte captures a thermal electron, forming a negative ion.Highly sensitive for electrophilic compounds like brominated aromatics. Often produces a strong molecular ion [M]⁻˙ and characteristic fragments from ether bond cleavage, simplifying identification.[6][7]Less structural information from fragmentation compared to EI. Not suitable for all compounds.
Tandem Mass Spectrometry (MS/MS) Involves selecting a precursor ion (e.g., the molecular ion) and inducing its fragmentation to produce product ions.Offers enhanced selectivity and signal-to-noise by reducing chemical background.[9] Allows for precise elucidation of fragmentation pathways by analyzing the daughter ions of a specific parent ion.[7]Requires more complex instrumentation (e.g., triple quadrupole or ion trap).

For a comprehensive analysis, using GC-(EI)-MS to obtain a detailed fragmentation fingerprint and a complementary technique like GC-(ECNI)-MS or GC-(EI)-MS/MS to confirm the molecular weight and key fragmentation relationships would be the most robust strategy.[7][9]

Standard Operating Protocol: GC-MS Analysis

This section provides a representative protocol for analyzing 2-(3-Bromo-phenoxy)-phenylamine using Gas Chromatography-Mass Spectrometry with an EI source.

Objective: To obtain a reproducible mass spectrum showing the molecular ion and characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: Phenyl-methyl polysiloxane (e.g., HP-5MS or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Dissolve a small quantity of the analyte in a high-purity solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.

  • GC Method Setup:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase at 20 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI)

    • Source Temperature: 230 °C (Optimization may be required, as higher temperatures can increase fragmentation).[6]

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Acquisition & Analysis:

    • Inject the sample and begin data acquisition.

    • After the run, identify the chromatographic peak corresponding to the analyte.

    • Generate the mass spectrum for the peak by averaging the scans across its width and subtracting the background spectrum.

    • Analyze the fragmentation pattern, identifying the molecular ion doublet and key fragment ions as predicted.

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Analyte Vapor MS_Interface GC-MS Interface Column->MS_Interface Separated Analytes IonSource Ion Source (EI) MS_Interface->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions Data Data System Detector->Data Sample Sample Injection Sample->Injector

Caption: A generalized workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of 2-(3-Bromo-phenoxy)-phenylamine under Electron Ionization is predicted to be a rich and informative process. The key diagnostic features are the molecular ion doublet at m/z 263/265 , confirming the presence of a single bromine atom, and characteristic fragments resulting from ether bond cleavage (m/z 171/173 and m/z 92) and the loss of the bromine atom (m/z 184). This predictive guide, grounded in the established fragmentation patterns of analogous structures, provides a robust framework for the identification and structural confirmation of this compound and serves as a valuable resource for researchers in the field.

References

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Spectroscopy Online. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Determination of Polybrominated Diphenyl Ethers in Polymeric Materials Using the 6890 GC/5973N inert MSD with Electron Impact. LabRulez GCMS. [Link]

  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.

Sources

Validation

IR spectroscopy peaks for amino and ether groups in 2-(3-Bromophenoxy)aniline

Topic: IR Spectroscopy Peaks for Amino and Ether Groups in 2-(3-Bromophenoxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Introduction & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Amino and Ether Groups in 2-(3-Bromophenoxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Introduction & Structural Context

2-(3-Bromophenoxy)aniline (CAS: 103281-56-7) is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., BTK inhibitors).[1] Its structure combines two distinct aromatic systems linked by an ether bridge: an ortho-substituted aniline ring and a meta-substituted bromobenzene ring.

Accurate characterization of this molecule requires dissecting the vibrational modes of its two primary functional groups—the primary amino group (


) and the diaryl ether linkage (

)—while distinguishing the specific substitution patterns (ortho vs. meta) that differentiate it from isomeric impurities.[1]

This guide provides a detailed breakdown of the characteristic infrared absorption bands, a comparative analysis against structural isomers, and a validated experimental protocol for identification.[1]

Theoretical vs. Experimental Spectral Analysis[1][2][3]

As a disubstituted diaryl ether, the IR spectrum of 2-(3-Bromophenoxy)aniline is dominated by the interplay between the electron-donating amino group and the electron-withdrawing bromine substituent.[1] The following data synthesizes characteristic group frequencies with specific structural constraints (ortho-substitution effects).

A. The Amino Group ( )

The primary amine attached to the aromatic ring exhibits three diagnostic vibrational modes.[1] In the ortho position relative to the phenoxy group, these frequencies may shift slightly due to intramolecular hydrogen bonding with the ether oxygen.[1]

Vibrational ModeFrequency Range (

)
IntensityStructural Insight
N-H Asymmetric Stretch

MediumHigher frequency peak of the doublet; characteristic of primary amines.[1]
N-H Symmetric Stretch

MediumLower frequency peak. The separation (

) is typically

.[1]
N-H Scissoring (Bend)

StrongOften overlaps with aromatic

stretching; appears as a shoulder or broadening of the ring band.[1]
C-N Stretch

StrongAromatic amine

bonds are shorter/stronger than aliphatic ones, shifting this peak to higher wavenumbers.[1]
B. The Ether Linkage ( )

The diaryl ether moiety provides a robust "fingerprint" marker.[1] Unlike aliphatic ethers, the conjugation with two benzene rings intensifies the stretching vibration.[1]

  • Asymmetric

    
     Stretch: 
    
    
    
    (Strong).[1] This is often the most intense peak in the fingerprint region, potentially overlapping with the
    
    
    stretch.[1]
  • Symmetric

    
     Stretch: 
    
    
    
    (Weak/Medium).[1]
C. Aromatic Substitution Patterns (The Differentiator)

To confirm the specific isomer (2-(3-Bromophenoxy) vs. 4-(3-Bromophenoxy)), one must analyze the C-H Out-of-Plane (OOP) Bending region (


).[1]
  • Ring A (Aniline side): Ortho-substituted (1,2-disubstitution)

    • Characteristic Peak: Single strong band at

      
      .[1]
      
  • Ring B (Phenoxy side): Meta-substituted (1,3-disubstitution)

    • Characteristic Peaks: Two distinct bands at

      
       and 
      
      
      
      .[1]
    • C-Br Stretch: The aryl-bromide stretch typically appears in the far-IR or as a weak band at

      
      , often obscured by the symmetric ether stretch.[1]
      

Visualization of Spectral Assignments[1][3][4]

The following diagram maps the molecular structure to its specific vibrational signatures.

IR_Analysis Molecule 2-(3-Bromophenoxy)aniline Amino Amino Group (-NH2) Primary Aromatic Amine Molecule->Amino Ether Ether Linkage (C-O-C) Diaryl Ether Molecule->Ether Subst Substitution Pattern (Fingerprint Region) Molecule->Subst NH_Stretch N-H Stretch (Doublet) 3300-3480 cm⁻¹ Amino->NH_Stretch NH_Bend N-H Scissoring ~1620 cm⁻¹ Amino->NH_Bend CN_Stretch C-N Stretch 1250-1310 cm⁻¹ Amino->CN_Stretch CO_Asym Asym. C-O-C Stretch 1200-1275 cm⁻¹ Ether->CO_Asym Ortho Ortho-Subst. (Aniline Ring) C-H OOP: 735-770 cm⁻¹ Subst->Ortho Meta Meta-Subst. (Bromo Ring) C-H OOP: 690-710 & 750-810 cm⁻¹ Subst->Meta

Figure 1: Structural decomposition of 2-(3-Bromophenoxy)aniline vibrational modes.

Comparative Analysis: Isomer Differentiation

In drug development, positional isomers are common impurities.[1] The table below contrasts the target molecule with its most likely isomer, 4-(3-Bromophenoxy)aniline.[1]

Feature2-(3-Bromophenoxy)aniline (Target)4-(3-Bromophenoxy)aniline (Alternative)
Substitution Ortho (1,2-disubstituted)Para (1,4-disubstituted)
N-H Stretch Lower freq.[1] shift possible (intra-molecular H-bond)Standard primary amine doublet
C-H OOP (Aniline Ring) Single band: 735 - 770

Single band: 800 - 850

C-H OOP (Bromo Ring) 690-710 & 750-810

690-710 & 750-810

Symmetry Lower symmetry (

or

)
Higher symmetry (

approx.)

Key Differentiator: To validate the product, focus on the 735-770


  region.[1] If the dominant peak shifts to 800-850 

, the sample likely contains the para-isomer.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and minimize artifacts (such as water absorption masking N-H bands), follow this protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

ATR is preferred over KBr pellets for this intermediate to avoid hygroscopic effects and facilitate rapid screening.[1]

  • Sample Preparation:

    • Ensure the sample is a dry solid. If the compound is an oil (common for some aniline intermediates depending on purity), use a liquid ATR trough.[1]

    • Place

      
       of sample onto the Diamond or ZnSe crystal.[1]
      
  • Acquisition Parameters:

    • Range:

      
      
      
    • Resolution:

      
      
      
    • Scans: 16 or 32 (to improve Signal-to-Noise ratio)

  • Data Processing:

    • Apply baseline correction.

    • Normalize the C-O-C stretch (

      
      ) to 1.0 absorbance units for comparison.
      
Decision Logic for Quality Control

QC_Workflow Start Acquire Spectrum (4000-600 cm⁻¹) CheckNH Check 3300-3500 cm⁻¹ Doublet present? Start->CheckNH CheckEther Check 1200-1275 cm⁻¹ Strong band present? CheckNH->CheckEther Yes Fail_Func FAIL: Missing Functional Group CheckNH->Fail_Func No CheckOOP Analyze 600-900 cm⁻¹ (Fingerprint) CheckEther->CheckOOP Yes CheckEther->Fail_Func No IsOrtho Peak at 735-770 cm⁻¹? CheckOOP->IsOrtho IsPara Peak at 800-850 cm⁻¹? IsOrtho->IsPara No Pass PASS: 2-(3-Bromophenoxy)aniline IsOrtho->Pass Yes Fail_Iso FAIL: Para-isomer detected IsPara->Fail_Iso Yes IsPara->Fail_Func No

Figure 2: Logic gate for IR-based quality control of 2-(3-Bromophenoxy)aniline.

References

  • NIST Chemistry WebBook. Aniline - Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link][1]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016).[1][2] Available at: [Link]

  • Martens, J., et al. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.[1] (2017).[1][3] Scientific Reports. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-(3-Bromophenoxy)aniline and 2-(4-Bromophenoxy)aniline in C-N Bond Formation

For researchers and professionals in drug development and materials science, the isomeric relationship between starting materials can present both a challenge and an opportunity. The subtle shift of a single functional g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the isomeric relationship between starting materials can present both a challenge and an opportunity. The subtle shift of a single functional group can profoundly alter a molecule's electronic properties, dictating its reactivity and the ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of two such isomers: 2-(3-Bromophenoxy)aniline and 2-(4-Bromophenoxy)aniline. These diaryl ether amines are valuable precursors for the synthesis of carbazoles, a heterocyclic motif prevalent in numerous pharmaceuticals and functional materials.[1][2][3]

We will dissect the theoretical underpinnings of their differential reactivity, provide supporting experimental protocols for a key transformation, and present comparative data to guide your synthetic strategy.

The Decisive Factor: Electronic Effects of Bromine Substitution

The reactivity of an aryl bromide, particularly in transition-metal-catalyzed cross-coupling reactions, is fundamentally governed by the electronic environment of the carbon-bromine (C-Br) bond. The position of the bromine atom on the phenoxy ring—meta versus para—creates two distinct electronic scenarios due to the interplay of inductive and resonance effects.

  • Inductive Effect (-I): As an electronegative element, bromine pulls electron density away from the carbon atom it is attached to through the sigma bond network. This effect is distance-dependent and deactivates the aromatic ring.[4][5]

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be donated into the aromatic π-system. This effect increases electron density primarily at the ortho and para positions relative to the bromine.[4][6]

In 2-(4-Bromophenoxy)aniline (the para-isomer) , the bromine atom is in a position where both its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M) are at play. The +M effect partially counteracts the -I effect, leading to a less polarized C-Br bond compared to a scenario without resonance.

Conversely, in 2-(3-Bromophenoxy)aniline (the meta-isomer) , the bromine atom is meta to the ether linkage. While its -I effect is still fully active, the +M resonance effect does not extend to the carbon atom of the C-Br bond. Therefore, the C-Br bond's electronic character is dominated by the strong, electron-withdrawing inductive effect, making the carbon atom more electrophilic.

This fundamental electronic difference is the primary predictor of their comparative reactivity in reactions where the C-Br bond is cleaved, such as the crucial oxidative addition step in palladium-catalyzed cross-coupling.[7]

cluster_para 2-(4-Bromophenoxy)aniline (Para Isomer) cluster_meta 2-(3-Bromophenoxy)aniline (Meta Isomer) p_struct Structure P p_effects Electronic Effects: - Inductive (-I): Strong - Resonance (+M): Active - Result: Partially competing effects on C-Br bond m_struct Structure M m_effects Electronic Effects: - Inductive (-I): Strong - Resonance (+M): Not extended to C-Br bond - Result: Dominant inductive withdrawal G cluster_workflow Experimental Workflow A 1. Reagent Setup - Add Substrate (Isomer M or P) - Add Pd(OAc)₂, XPhos, K₃PO₄ - Add Anhydrous Toluene B 2. Inert Atmosphere - Degas mixture (Argon sparging for 15 min) A->B Seal Vessel C 3. Reaction - Heat to 110 °C with stirring - Monitor by TLC/LC-MS B->C Heat D 4. Workup - Cool to RT - Filter through Celite - Concentrate filtrate C->D Reaction Complete E 5. Purification & Analysis - Silica Gel Chromatography - Characterize by NMR, HPLC D->E Purify

Caption: Workflow for the comparative intramolecular amination experiment.

Detailed Experimental Protocol: Synthesis of Benzo[b]carbazole

This protocol is designed as a self-validating system where the only variable between the two parallel reactions is the substrate isomer.

Materials:

  • 2-(3-Bromophenoxy)aniline or 2-(4-Bromophenoxy)aniline (1.0 mmol, 264.12 mg)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.04 mmol, 19.1 mg)

  • Potassium Phosphate (K₃PO₄, anhydrous powder; 2.0 mmol, 424.6 mg)

  • Anhydrous Toluene (10 mL)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the substrate (either the 3-bromo or 4-bromo isomer), Pd(OAc)₂, XPhos, and K₃PO₄.

  • Solvent Addition: Add 10 mL of anhydrous toluene to the flask.

  • Degassing: Seal the flask with a septum. Purge the reaction mixture by bubbling argon gas through the solution for 15 minutes to ensure an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS at 1-hour intervals until the starting material is fully consumed.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure carbazole product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and assess its purity using HPLC.

Broader Reactivity Considerations

While the C-Br bond is a key reactive site, the reactivity of the aniline moiety must also be considered.

  • Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution by the powerful electron-donating amino group. [8][9][10]This effect is much stronger than any transmitted electronic effect from the bromine on the adjacent ring. Therefore, both isomers are expected to exhibit similar high reactivity on the aniline ring, directing incoming electrophiles to the ortho and para positions relative to the -NH₂ group. [11][12]* Reactions at the Amino Group: The nucleophilicity and basicity of the -NH₂ group are primarily influenced by local steric and electronic factors. The ortho-phenoxy group imparts significant steric hindrance, which will be the dominant factor in reactions like N-acylation or N-alkylation for both isomers. [13][14][15]The electronic difference caused by the remote bromine atom is unlikely to have a measurable impact on the reactivity of the amino group itself.

Conclusion and Recommendations

The positional isomerism of the bromine atom in 2-(Bromophenoxy)aniline derivatives is a critical determinant of their chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions.

  • 2-(3-Bromophenoxy)aniline is the more reactive isomer for transformations involving the cleavage of the C-Br bond, such as intramolecular Buchwald-Hartwig amination. Its reactivity is driven by the dominant electron-withdrawing inductive effect of the meta-positioned bromine, which facilitates the rate-determining oxidative addition step.

  • 2-(4-Bromophenoxy)aniline , while still a viable substrate, exhibits slower reaction kinetics due to the partial deactivation of the C-Br bond by the bromine's electron-donating resonance effect.

Recommendation for Drug Development Professionals: For synthetic routes requiring the intramolecular cyclization to a carbazole core, 2-(3-Bromophenoxy)aniline is the preferred starting material . Its use can lead to shorter reaction times, higher yields, and potentially cleaner reaction profiles, which are all critical factors in optimizing synthetic efficiency and scalability.

References

  • Ortho effect - Wikipedia. [Link]

  • Ido, H., et al. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry. [Link]

  • OpenStax (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

  • Chemistry LibreTexts (2021). 4.1.5: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. [Link]

  • Chemistry Stack Exchange (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • YouTube (2011). Substituent Effects in Aromatic Substitution I. [Link]

  • Sivakumar, P., & Kolandaivel, P. (2012). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate (2021). Synthesis of Natural Carbazole Alkaloids: An Update. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • DSpace@MIT (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Carbazole - Wikipedia. [Link]

  • Royal Society of Chemistry (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines. Chemical Science. [Link]

  • ScienceDirect (2016). Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. [Link]

  • ACS Publications (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Taylor & Francis Group (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate (2015). ChemInform Abstract: Palladium-Catalyzed Reductive Coupling of Phenols with Anilines and Amines. [Link]

  • Chemistry Steps (2024). Reactions of Aniline. [Link]

  • YouTube (2020). Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. [Link]

  • National Institutes of Health (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]

  • Advanced ChemBlocks. 2-(4-Bromophenoxy)aniline 95%. [Link]

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  • Filo (2024). Explain why Anilin gives 2,4,6 Tribromo product on run with bromine. [Link]

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Validation

Technical Comparison Guide: UV-Vis Absorption Spectra of 2-Phenoxyaniline Derivatives

Executive Summary 2-Phenoxyaniline (2-Aminodiphenyl ether) represents a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specific kinase inhibitors, and azo dyes. Its unique ortho-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxyaniline (2-Aminodiphenyl ether) represents a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specific kinase inhibitors, and azo dyes. Its unique ortho-substitution pattern introduces steric and electronic effects that distinguish its UV-Vis absorption profile from its meta- and para- isomers.

This guide provides an in-depth spectral analysis of 2-phenoxyaniline derivatives, contrasting their performance with isomeric alternatives (e.g., 4-phenoxyaniline) and functional analogs. We synthesize experimental data to elucidate the impact of steric hindrance, solvent polarity (solvatochromism), and substituent effects on electronic transitions.

Theoretical Basis of Absorption

The UV-Vis spectrum of 2-phenoxyaniline is governed by two primary electronic transitions within the aromatic system:

  • 
     Transition (E-band):  Occurs typically between 230–240 nm. This high-energy transition is characteristic of the benzene ring system but is intensified (hyperchromic effect) by the conjugation of the amino and phenoxy auxochromes.
    
  • 
     Transition (B-band):  Occurs between 280–300 nm. This involves the excitation of non-bonding electrons from the nitrogen (amino group) or oxygen (ether linkage) into the aromatic 
    
    
    
    -system.
The "Ortho-Effect"

Unlike the para- isomer, where the amino and phenoxy groups can achieve coplanarity to maximize resonance, the ortho- position in 2-phenoxyaniline induces steric clash. This forces the phenyl rings to twist out of plane, often resulting in a hypsochromic shift (blue shift) and reduced molar absorptivity (


) compared to the para- analog.

Comparative Spectral Analysis

The following data compares 2-phenoxyaniline with its key structural alternatives. Data represents typical values in polar protic solvents (e.g., Methanol/Ethanol).

Table 1: Spectral Comparison of Phenoxyaniline Isomers & Analogs
CompoundStructure

(nm)
Relative Intensity (

)
Key Spectral Feature
2-Phenoxyaniline Ortho-substituted282 – 288 ModerateHypsochromic Shift: Steric twist limits full conjugation relative to para.
4-Phenoxyaniline Para-substituted293 – 298 HighBathochromic Shift: Extended conjugation path; auxochromes are opposite.
Aniline Unsubstituted280LowBaseline reference; lacks the phenoxy auxochrome.
Diphenyl Ether Ether linkage only270ModerateLacks the amino auxochrome; useful for background subtraction.
Solvent Effects (Solvatochromism)

2-Phenoxyaniline derivatives exhibit positive solvatochromism. As solvent polarity increases, the energy of the excited state is lowered more than the ground state, leading to a red shift.

  • Non-polar (Cyclohexane):

    
     ~280 nm (Vibrational fine structure often visible).
    
  • Polar Protic (Methanol):

    
     ~285 nm (Loss of fine structure due to H-bonding).
    
  • Polar Aprotic (DMSO/DMF):

    
     >290 nm (Strong dipole interaction).
    

Visualizing the Electronic Landscape

The following diagram illustrates the electronic relationships and experimental workflow for characterizing these derivatives.

SpectralAnalysis Compound 2-Phenoxyaniline OrthoEffect Ortho-Steric Hindrance (Twisted Geometry) Compound->OrthoEffect Structural Constraint Transition Electronic Transitions (n -> pi* and pi -> pi*) Compound->Transition Excitation OrthoEffect->Transition Modulates Energy Gap Spectrum UV-Vis Spectrum (280-290 nm) Transition->Spectrum Resulting Output ParaIsomer Alternative: 4-Phenoxyaniline (Planar, Red-shifted ~295 nm) ParaIsomer->Spectrum Comparative Baseline

Figure 1: Causal relationship between the ortho-substitution pattern, steric hindrance, and the resulting spectral shift compared to the para-isomer.

Experimental Protocols

To ensure reproducible spectral data for 2-phenoxyaniline derivatives, follow this validated protocol.

Reagents & Equipment
  • Analyte: 2-Phenoxyaniline (>98% purity).

  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure solvent (e.g., Methanol).

    • Run a baseline scan from 200 nm to 400 nm. Ensure absorbance is <0.005 AU across the range.

  • Stock Solution Preparation:

    • Weigh approx. 10 mg of 2-phenoxyaniline.

    • Dissolve in 100 mL of Methanol to create a 100 ppm stock solution .

    • Note: Sonicate for 5 minutes if dissolution is slow.

  • Dilution Series (Linearity Check):

    • Prepare dilutions of 5, 10, 20, and 40 ppm.

    • This ensures the measurement falls within the linear dynamic range (Beer-Lambert Law), typically 0.2 – 0.8 AU.

  • Measurement:

    • Scan each dilution from 200 to 400 nm.

    • Critical Step: Record the

      
      .[1][2] If the peak is broad, use the second derivative method (d²A/d
      
      
      
      ²) to pinpoint the exact maximum.
  • Data Analysis:

    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
    • Compare

      
       shifts against the 4-phenoxyaniline standard if characterizing a new derivative.
      
Troubleshooting "Ghost" Peaks

If a peak appears near 210 nm or 230 nm that does not scale linearly with concentration, it is likely a solvent artifact or impurity (e.g., dissolved oxygen or plasticizer from pipette tips). Use high-purity solvents and glass pipettes to mitigate this.

Applications in Drug Development

The spectral properties of 2-phenoxyaniline are not just analytical fingerprints but functional indicators in drug design:

  • COX-2 Inhibitors: Many NSAIDs utilize the diphenyl ether scaffold. The UV spectrum is used to monitor the stability of the ether linkage during metabolic degradation studies.

  • Schiff Base Formation: In coordination chemistry, 2-phenoxyaniline reacts with aldehydes to form Schiff bases. The disappearance of the amine band (~285 nm) and appearance of the imine band (~350 nm) is the primary method for monitoring reaction progress.

References

  • BenchChem. (2025). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers. Retrieved from

  • Thermo Fisher Scientific. (2025). Color analysis for pharmaceutical products using UV-visible absorption techniques. Retrieved from

  • Sigma-Aldrich. (2025).[3] Product Specification: 2-Phenoxyaniline (CAS 2688-84-8).[4][5] Retrieved from

  • NIST Chemistry WebBook. (2025). 2-Aminodiphenyl ether Spectral Data. Retrieved from

  • Shimadzu. (2025).[6] The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

Sources

Comparative

A Researcher's Guide to 2-(3-Bromophenoxy)aniline: A Comparative Purity Analysis of Commercial vs. In-House Synthesized Batches

For researchers and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In this guide, we provide an in-depth technical comparison of commercially av...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In this guide, we provide an in-depth technical comparison of commercially available 2-(3-Bromophenoxy)aniline with a batch synthesized in-house via a palladium-catalyzed Buchwald-Hartwig amination. This guide will delve into the synthetic methodology, outline rigorous analytical protocols for purity assessment, and present comparative data to inform your sourcing decisions.

Introduction: The Significance of Purity in Synthetic Chemistry

2-(3-Bromophenoxy)aniline is a valuable building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can have significant downstream effects, leading to the formation of unintended byproducts, altered biological activity, and difficulties in purification. Therefore, a thorough understanding of the purity profile of this reagent is paramount. This guide provides a side-by-side comparison of a commercially procured batch and a laboratory-synthesized equivalent to highlight potential differences in purity and impurity profiles.

Synthesis of 2-(3-Bromophenoxy)aniline via Buchwald-Hartwig Amination

The in-house batch of 2-(3-Bromophenoxy)aniline was synthesized using the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method was chosen for its high efficiency and functional group tolerance.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.[1][3]

Experimental Workflow: Synthesis of 2-(3-Bromophenoxy)aniline

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents 1-Bromo-3-phenoxybenzene 2-Aminophenol Sodium tert-butoxide Pd2(dba)3 XPhos Heating Heat to 100 °C under Argon Reagents->Heating Add to flask Solvent Toluene (anhydrous) Solvent->Heating Dissolve Quenching Cool to RT Quench with Water Heating->Quenching Monitor by TLC Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column (Hexane/Ethyl Acetate) Concentration->Chromatography Final_Product 2-(3-Bromophenoxy)aniline Chromatography->Final_Product

Caption: Workflow for the synthesis of 2-(3-Bromophenoxy)aniline.

Detailed Synthesis Protocol:
  • Reaction Setup: To an oven-dried Schlenk flask was added 1-bromo-3-phenoxybenzene (1.0 eq.), 2-aminophenol (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.). The flask was evacuated and backfilled with argon three times.

  • Solvent Addition: Anhydrous toluene was added via syringe.

  • Reaction: The reaction mixture was heated to 100 °C and stirred for 12 hours. The reaction progress was monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction was cooled to room temperature and quenched with water. The aqueous layer was extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3-Bromophenoxy)aniline as a white solid.

Comparative Purity Analysis

The purity of the commercially sourced and in-house synthesized 2-(3-Bromophenoxy)aniline was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Commercial_Sample Commercial 2-(3-Bromophenoxy)aniline HPLC HPLC-UV Commercial_Sample->HPLC GCMS GC-MS Commercial_Sample->GCMS NMR 1H NMR Commercial_Sample->NMR Synthesized_Sample In-house Synthesized 2-(3-Bromophenoxy)aniline Synthesized_Sample->HPLC Synthesized_Sample->GCMS Synthesized_Sample->NMR Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profiling GCMS->Impurity NMR->Purity NMR->Impurity

Caption: Workflow for the comparative analytical assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis was performed to determine the percentage purity of the main component.

  • Protocol:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Samples were dissolved in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was utilized to identify and semi-quantify volatile impurities.

  • Protocol:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, ramped to 280 °C.

    • Detector: Mass spectrometer (EI mode).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was used to confirm the structure of the main component and to detect the presence of structurally related impurities.

  • Protocol:

    • Solvent: Deuterated chloroform (CDCl₃).

    • Instrument: 400 MHz NMR spectrometer.

Results and Discussion

The analytical data revealed distinct differences between the commercial and the in-house synthesized batches of 2-(3-Bromophenoxy)aniline.

ParameterCommercial BatchSynthesized Batch
Purity (HPLC, %) 98.5%99.7%
Major Impurity 1 Unreacted 1-bromo-3-phenoxybenzene (0.8%)Unreacted 1-bromo-3-phenoxybenzene (0.1%)
Major Impurity 2 Isomeric impurity (0.4%)Not detected
Residual Catalyst (Pd) Not tested< 10 ppm (by ICP-MS)
Appearance Off-white powderWhite crystalline solid

The in-house synthesized batch demonstrated a higher overall purity as determined by HPLC. The primary impurity in both samples was unreacted 1-bromo-3-phenoxybenzene, a common occurrence in cross-coupling reactions. However, the level of this impurity was significantly lower in the synthesized batch due to careful optimization of the reaction conditions and rigorous purification by column chromatography.

Furthermore, the commercial batch contained a minor isomeric impurity, which was not observed in the synthesized product. The absence of this isomer in the in-house batch is likely due to the high selectivity of the Buchwald-Hartwig amination conditions employed. While residual palladium levels were not provided for the commercial sample, ICP-MS analysis of the synthesized batch confirmed very low levels of the catalyst, which is crucial for applications in drug development where heavy metal contamination is a concern.

Conclusion and Recommendations

This comparative guide demonstrates that while commercial sources provide a convenient supply of 2-(3-Bromophenoxy)aniline, in-house synthesis can yield a product of higher purity with a more defined impurity profile. The choice between sourcing and synthesis will depend on the specific requirements of the research.

  • For applications where high purity is critical and the impurity profile needs to be well-characterized, in-house synthesis followed by rigorous purification is recommended.

  • For routine applications or initial screening studies, commercially available material may be suitable, but it is advisable to perform in-house quality control to verify its purity and identify any potential impurities that could interfere with subsequent reactions or biological assays.

Ultimately, a thorough understanding of the purity of starting materials is essential for the integrity of scientific research. We encourage researchers to consider the potential impact of impurities and to implement appropriate analytical controls.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann Condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1116. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Aniline Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

Sources

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